

Spectroscopic Analysis of 2-Aminopentane: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminopentane

Cat. No.: B3029372

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Introduction

2-Aminopentane, also known as 1-methylbutylamine, is a primary aliphatic amine with the chemical formula $C_5H_{13}N$. As a versatile chemical intermediate, its structural elucidation and purity assessment are critical in research and industrial applications. This technical guide provides an in-depth overview of the spectroscopic data of **2-aminopentane**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details experimental protocols for data acquisition and presents the quantitative data in a clear, tabular format for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

1H NMR Spectroscopic Data

The 1H NMR spectrum of **2-aminopentane** provides information on the chemical environment of the hydrogen atoms. The spectrum was recorded in deuterated chloroform ($CDCl_3$) at 90 MHz.^[1]

| Assignment (Structure) | Chemical Shift (δ , ppm) | Multiplicity | Integration |
|------------------------|----------------------------------|-----------------|-------------|
| CH ₃ (C5) | 0.92 | Triplet | 3H |
| CH ₃ (C1) | 1.05 | Doublet | 3H |
| CH ₂ (C4) | 1.26 | Multiplet | 2H |
| CH ₂ (C3) | 1.36 - 1.24 | Multiplet | 2H |
| NH ₂ | 1.26 (overlaps with C4) | Singlet (broad) | 2H |
| CH (C2) | 2.88 | Multiplet | 1H |

Note: The broad singlet of the amine protons (NH₂) is characteristic and its chemical shift can vary with concentration and solvent.^[2] The signal may also overlap with alkyl proton signals.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The following are predicted chemical shifts.

| Carbon Atom | Predicted Chemical Shift (δ , ppm) |
|-----------------------|--|
| C1 (CH ₃) | 23.6 |
| C2 (CH) | 48.7 |
| C3 (CH ₂) | 41.6 |
| C4 (CH ₂) | 20.3 |
| C5 (CH ₃) | 14.1 |

Note: These are computationally predicted values and may differ slightly from experimental results. The carbon attached to the electronegative nitrogen atom (C2) is the most downfield-shifted among the sp³ carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. For a liquid sample like **2-aminopentane**, the spectrum is typically recorded from a neat thin film.

| Vibrational Mode | Characteristic Absorption (cm ⁻¹) | Intensity |
|--------------------------------------|---|--------------------------------------|
| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3400 | Medium (two peaks for primary amine) |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium |
| C-H Bend (Methyl & Methylene) | 1365 - 1480 | Medium |
| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium-Weak |
| N-H Wag | 665 - 910 | Broad, Strong |

Note: The presence of two bands in the N-H stretching region is a definitive characteristic of a primary amine (R-NH₂).[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-aminopentane**, electron ionization (EI) is a common method. The molecular weight is 87.16 g/mol .[\[1\]](#)

| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Possible Fragment Ion |
|-------------------------|------------------------|--|
| 87 | ~1 | $[\text{C}_5\text{H}_{13}\text{N}]^+$ (Molecular Ion, M^+) |
| 72 | 5.2 | $[\text{M} - \text{CH}_3]^+$ |
| 58 | ~1 | $[\text{M} - \text{C}_2\text{H}_5]^+$ |
| 44 | 100.0 | $[\text{CH}_3\text{CH}=\text{NH}_2]^+$ (Base Peak) |
| 30 | 11.0 | $[\text{CH}_2=\text{NH}_2]^+$ |

Note: The base peak at $m/z = 44$ is characteristic of primary amines and results from the alpha-cleavage of the C-C bond adjacent to the C-N bond, a stable iminium ion.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

- Sample Preparation:
 - For ^1H NMR, dissolve 5-25 mg of **2-aminopentane** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3).
 - For ^{13}C NMR, a higher concentration is needed; dissolve 50-100 mg of the sample in the same amount of solvent.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS, $\delta = 0.00$ ppm), for chemical shift referencing. Alternatively, the residual solvent peak can be used (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.

- "Lock" the spectrometer onto the deuterium signal of the solvent.
- "Shim" the magnetic field to optimize its homogeneity, which ensures sharp spectral lines.
- Acquire the spectrum using standard parameters. A typical ^1H NMR experiment might use a 30-90° pulse angle with 8-16 scans and an acquisition time of 2-4 seconds. For ^{13}C NMR, more scans are required to achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol (Neat Liquid Film)

- Sample Preparation:
 - Place one drop of liquid **2-aminopentane** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates. Ensure there are no air bubbles.
- Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO_2 , H_2O) absorptions.
 - Acquire the sample spectrum. The instrument passes a beam of IR radiation through the sample and records the frequencies at which radiation is absorbed.
- Post-Analysis:
 - Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and return them to a desiccator for storage. Do not use water, as the salt plates are water-soluble.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

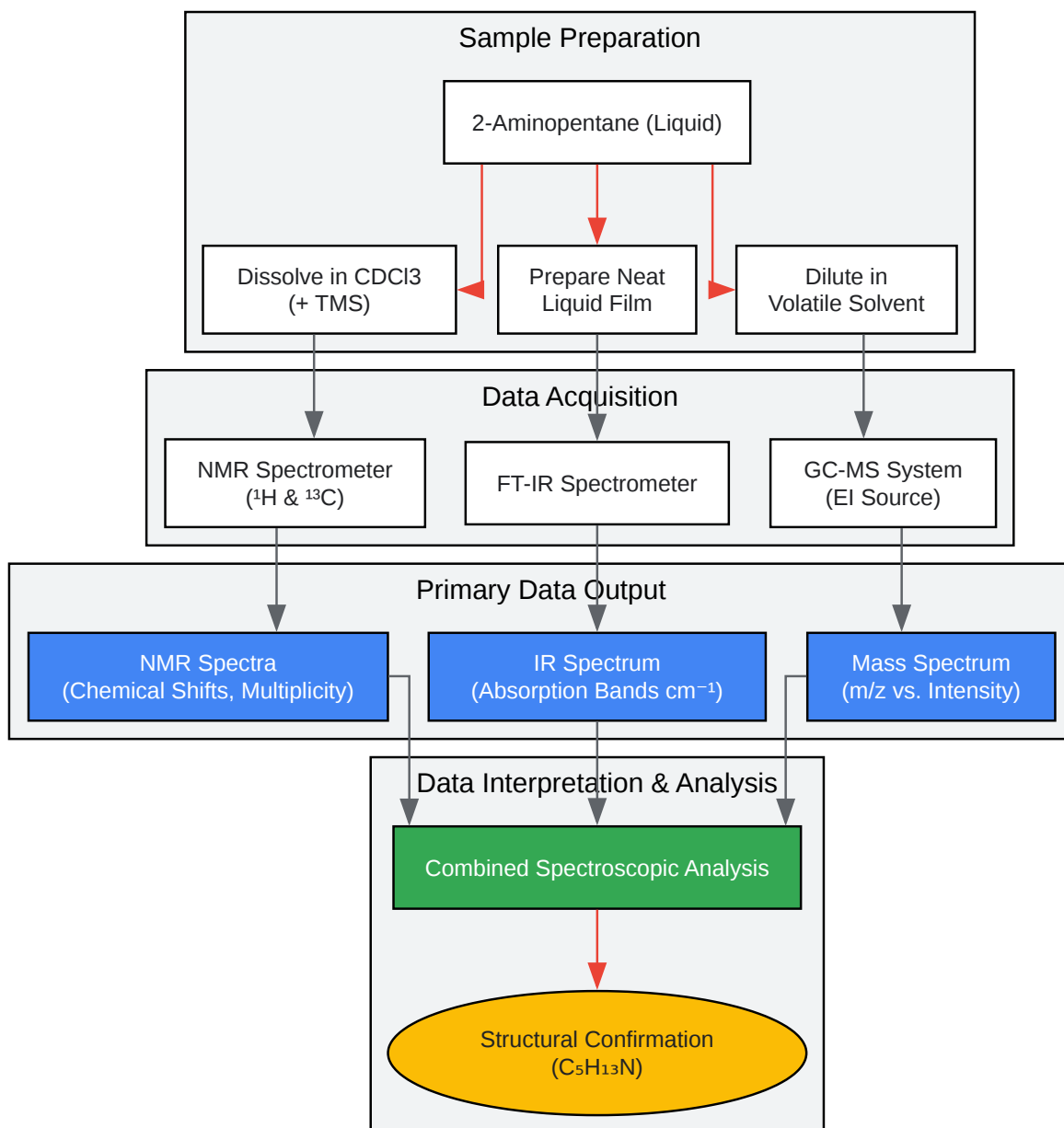
- Sample Preparation:

- Prepare a dilute solution of **2-aminopentane** in a volatile organic solvent (e.g., methanol or hexane). The concentration should be in the low ppm range (e.g., 1-10 ppm).
- Data Acquisition (GC-MS):
 - Gas Chromatography (GC): Inject a small volume (e.g., 1 μ L) of the prepared solution into the GC system. The volatile amine is separated from the solvent and other potential impurities on a capillary column (e.g., a DB-5 column). A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to ensure all components elute.
 - Ionization (MS): As **2-aminopentane** elutes from the GC column, it enters the ion source of the mass spectrometer, which is under high vacuum. In the source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This knocks an electron off the molecule to form a positively charged molecular ion (M^+).
 - Mass Analysis: The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic charged ions. These ions are accelerated and then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
 - Detection: A detector records the abundance of each ion at a specific m/z , generating the mass spectrum.

Visualization of Spectroscopic Workflow

The logical flow from sample to structural confirmation using these spectroscopic techniques can be visualized as follows.

Workflow for Spectroscopic Analysis of 2-Aminopentane

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Caption: Logical workflow for the spectroscopic analysis of **2-aminopentane**.

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